REACTION_CXSMILES
|
[Na].[CH2:2]([SH:5])[CH:3]=[CH2:4].Cl[C:7]1[N:12]=[N:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1>CO>[C:13]1([C:10]2[N:11]=[N:12][C:7]([S:5][CH2:2][CH:3]=[CH2:4])=[CH:8][CH:9]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |^1:0|
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)S
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
vigorously stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
ADDITION
|
Details
|
100 ml of diethyl ethers was added to the residue
|
Type
|
CUSTOM
|
Details
|
The materials insoluble in diethyl ether was removed
|
Type
|
WASH
|
Details
|
the remaining solution was washed twice with 50 ml of purified water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove diethyl ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N=NC(=CC1)SCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |